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Uridine diphosphate arabinose - 14697-41-7

Uridine diphosphate arabinose

Catalog Number: EVT-1189315
CAS Number: 14697-41-7
Molecular Formula: C14H22N2O16P2
Molecular Weight: 536.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uridine diphosphate arabinose is primarily derived from the metabolism of L-arabinose, a pentose sugar found in many plant polysaccharides such as hemicellulose and pectins. It is classified as a nucleotide sugar, which are activated forms of monosaccharides that participate in glycosylation reactions. In plants, uridine diphosphate arabinose is synthesized from uridine diphosphate xylose through the action of specific enzymes known as UDP-xylose 4-epimerases. This process is vital for incorporating arabinosyl residues into polysaccharides and glycoproteins .

Synthesis Analysis

The synthesis of uridine diphosphate arabinose can be achieved through various enzymatic and chemical methods. A notable approach involves the conversion of uridine diphosphate xylose to uridine diphosphate arabinose using UDP-xylose 4-epimerase, an enzyme that catalyzes the epimerization at the C4 position of the sugar .

Key Methods:

  1. Enzymatic Synthesis:
    • Substrate: Uridine diphosphate xylose.
    • Enzyme: UDP-xylose 4-epimerase.
    • Conditions: Typically performed in buffered solutions at physiological temperatures (around 37°C) to facilitate optimal enzymatic activity.
    • Yield: High yields can be achieved with proper enzyme concentration and reaction time.
  2. Chemical Synthesis:
    • Recent studies have explored chemoenzymatic methods that bypass traditional protection strategies, allowing for direct conversion of monosaccharides to their corresponding nucleotide sugars. This method has shown promise in producing both uridine diphosphate xylose and uridine diphosphate arabinose efficiently .
Molecular Structure Analysis

Uridine diphosphate arabinose has a complex molecular structure characterized by its nucleotide component (uridine) linked to a pentose sugar (arabinose). The molecular formula is C₁₁H₁₄N₂O₁₃P, with a molar mass of approximately 306.23 g/mol.

Structural Features:

  • Nucleotide Unit: Contains a uracil base linked to ribose via a β-N-glycosidic bond.
  • Diphosphate Group: The presence of two phosphate groups contributes to its high-energy state, facilitating its role in glycosylation reactions.
  • Sugar Unit: The L-arabinose moiety is configured in a specific anomeric form (β-L-arabinofuranosyl) that is critical for its biological function.

The detailed stereochemistry and conformation can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement .

Chemical Reactions Analysis

Uridine diphosphate arabinose participates in several key biochemical reactions:

  1. Glycosylation Reactions:
    • Acts as a donor substrate for glycosyltransferases, which transfer the arabinosyl group to acceptor molecules such as polysaccharides or glycoproteins.
  2. Epimerization Reactions:
    • Can be interconverted with other nucleotide sugars (e.g., uridine diphosphate xylose) through enzymatic action, facilitating the dynamic balance between different sugar forms within plant cells .
  3. Enzymatic Hydrolysis:
    • Under specific conditions, uridine diphosphate arabinose can be hydrolyzed to release L-arabinose and uridine monophosphate, which may have implications in metabolic pathways.
Mechanism of Action

The mechanism of action of uridine diphosphate arabinose primarily involves its role as a sugar donor in glycosylation reactions:

  1. Binding to Glycosyltransferases:
    • The enzyme recognizes the nucleotide sugar and facilitates the transfer of the arabinosyl group to an acceptor substrate.
  2. Formation of Glycosidic Bonds:
    • The reaction typically proceeds through a nucleophilic attack by an alcohol group on the anomeric carbon of uridine diphosphate arabinose, resulting in the formation of a new glycosidic bond while releasing uridine monophosphate.

This process is crucial for synthesizing complex carbohydrates that are essential for plant structure and function .

Physical and Chemical Properties Analysis

Uridine diphosphate arabinose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has multiple ionizable groups due to its phosphate moieties, affecting its behavior in different pH environments.

These properties are essential for its functionality in biological systems and influence how it interacts with enzymes and other biomolecules .

Applications

Uridine diphosphate arabinose has several scientific applications:

  1. Biochemical Research:
    • Used extensively in studies related to plant cell wall biosynthesis and polysaccharide structure-function relationships.
  2. Agricultural Biotechnology:
    • Understanding its role can lead to genetic engineering approaches aimed at enhancing plant growth or stress resistance by modifying cell wall composition.
  3. Pharmaceutical Development:
    • Potential applications in drug delivery systems where glycosylation plays a role in enhancing bioavailability or targeting specific tissues.
  4. Analytical Chemistry:
    • Employed as a standard or substrate in assays designed to measure glycosyltransferase activity or investigate metabolic pathways involving nucleotide sugars .
Biosynthesis Pathways of UDP-Arabinose

Precursor Pathways: Uridine Diphosphate Xylose as a Metabolic Intermediate

Uridine diphosphate xylose (UDP-Xylose) serves as the direct biochemical precursor for uridine diphosphate arabinose (UDP-Arabinose) biosynthesis across diverse biological systems. In plants, UDP-Xylose originates from the decarboxylation of uridine diphosphate glucuronic acid (UDP-GlcA), catalyzed by UDP-glucuronic acid decarboxylase (also termed UDP-xylose synthase, UXS) [5] [7]. This reaction eliminates carbon dioxide from UDP-GlcA’s C6 position, yielding UDP-Xylose’s pentose backbone. Notably, in the soil bacterium Sinorhizobium meliloti 1021—a nitrogen-fixing symbiont of legumes—UDP-Xylose synthesis occurs via an analogous pathway mediated by the enzyme SmUxs1 [5]. This conservation underscores UDP-Xylose’s fundamental role as a gateway to arabinose activation.

UDP-Xylose accumulation influences cell wall composition. For example, S. meliloti mutants defective in lipopolysaccharide synthesis (lpsB) exhibit 40-fold higher xylose content in cell surface glycans, directly linking UDP-Xylose availability to structural polymer assembly [5]. The metabolic flux toward UDP-Xylose thus represents a critical control point for downstream synthesis of arabinose-containing molecules.

Table 1: Key Enzymes Generating UDP-Xylose Precursor

OrganismEnzymeReaction CatalyzedSubcellular Localization
Arabidopsis thalianaUDP-glucuronic acid decarboxylaseUDP-GlcA → UDP-Xylose + CO₂Cytosol/Golgi
Sinorhizobium melilotiSmUxs1UDP-GlcA → UDP-Xylose + CO₂Cytosol
Bifidobacterium infantisUDP-sugar pyrophosphorylaseXylose-1-phosphate + UTP → UDP-XyloseCytosol

Enzymatic Epimerization: Role of Uridine Diphosphate Xylose 4-Epimerase in Uridine Diphosphate Arabinose Formation

The conversion of UDP-Xylose to UDP-Arabinose is catalyzed by UDP-xylose 4-epimerase (UXE). This enzyme inverts the configuration of the hydroxyl group at the C4 carbon of the pentose moiety, interconverting the epimers UDP-α-D-xylose and UDP-β-L-arabinose [1] [5] [7]. Structural and functional analyses reveal that UXEs belong to the short-chain dehydrogenase/reductase (SDR) superfamily and require nicotinamide adenine dinucleotide (NAD⁺) as a cofactor. The catalytic mechanism involves transient oxidation of C4 to a keto intermediate, followed by stereospecific reduction to yield the opposite epimer [5].

In Arabidopsis thaliana, the Golgi-localized AtMUR4 protein (encoded by the MUR4 gene) is the primary UXE responsible for cell wall arabinosylation. mur4 mutants exhibit a 50% reduction in cell wall arabinose due to impaired UDP-Xylose-to-UDP-Arabinose conversion [1]. However, cytosolic bifunctional UDP-glucose 4-epimerases (UGEs)—AtUGE1 and AtUGE3—also demonstrate UXE activity, partially compensating for MUR4 loss [2]. This redundancy explains why mur4 mutants retain residual UDP-Arabinose synthesis. Similarly, S. meliloti utilizes SmUxe for UDP-Arabinose production, with enzyme kinetics revealing inhibition by non-substrate nucleotides like UDP-galactose [5]. Real-time ¹H-NMR spectroscopy has unequivocally confirmed the enzymatic interconversion of UDP-Xylose and UDP-Arabinose in bacteria [5].

Table 2: UDP-Xylose 4-Epimerase (UXE) Isoforms in Plants

IsoformGene IdentifierLocalizationPrimary FunctionRelative UXE Activity
AtMUR4At1g30620GolgiMajor cell wall Ara supplierHigh
AtUGE1At1g12780CytosolUDP-Glc/Gal interconversionModerate
AtUGE3At1g63180CytosolUDP-Glc/Gal interconversionModerate
AtUGE2At4g23920CytosolUDP-Glc/Gal interconversionLow

De Novo Synthesis: Uridine Diphosphate Glucose to Uridine Diphosphate Glucuronic Acid to Uridine Diphosphate Xylose

The de novo pathway for UDP-Arabinose initiates from UDP-glucose (UDP-Glc), involving sequential oxidation and decarboxylation reactions. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-Glc to UDP-glucuronic acid (UDP-GlcA), utilizing NAD⁺ as a cofactor and producing two NADH molecules [7] [8]. This reaction proceeds via UDP-glucose’s transient oxidation to UDP-glucuronate aldehyde, followed by a second oxidation to the carboxylic acid. Next, UDP-glucuronic acid decarboxylase (UXS) removes CO₂ from UDP-GlcA’s C6 position, generating UDP-Xylose [7].

The de novo route dominates UDP-Arabinose production in actively growing tissues where precursor availability is high. In plants, this pathway operates primarily in the cytosol, supplying substrates for Golgi-localized glycosyltransferases. However, UXS isoforms also localize to the Golgi lumen, enabling localized UDP-Xylose production near polysaccharide synthesis sites [1]. A key constraint is UGDH’s complex regulation: hysteresis, allosteric inhibition by UDP-Xylose, and dependence on NAD⁺ availability limit pathway flux [7]. Consequently, engineered UDP-Arabinose production often requires NAD⁺ regeneration systems or bypass strategies.

Salvage Pathways: Recycling of Free Arabinose via Arabinokinase and Uridine Diphosphate Sugar Pyrophosphorylase

Organisms recycle free arabinose—released from glycoconjugate turnover—via a two-step salvage pathway. First, arabinokinase phosphorylates L-arabinose at its C1 position, producing arabinose-1-phosphate. Second, UDP-sugar pyrophosphorylase (USP) catalyzes the reversible reaction:Arabinose-1-phosphate + UTP ⇌ UDP-Arabinose + PPᵢPyrophosphate (PPᵢ) is hydrolyzed by inorganic pyrophosphatase, driving the equilibrium toward UDP-sugar formation [4] [7] [8].

In Arabidopsis, USP loss-of-function mutants (usp) accumulate cytosolic arabinose and xylose and exhibit reduced arabinose incorporation into cell walls, confirming USP’s role in salvage [4]. Chemoenzymatic studies demonstrate USP’s stereoselectivity: it exclusively generates the biologically active UDP-β-L-arabinose anomer from arabinose-1-phosphate, regardless of the anomeric mixture in the starting material [7]. USP’s broad substrate tolerance allows it to activate diverse sugars, but its highest affinity is toward glucuronic acid-1-phosphate—a product of the myo-inositol oxygenation pathway [4]. Genetic complementation experiments reveal that USP is indispensable for pollen development, as usp mutants fail to form viable pollen due to deficient glycosylation [4].

Table 3: Enzymes in the Arabinose Salvage Pathway

EnzymeReaction CatalyzedSubstrate SpecificityPhysiological Role
ArabinokinaseL-Arabinose + ATP → Arabinose-1-phosphate + ADPHigh specificity for L-arabinosePhosphorylates free arabinose
UDP-sugar pyrophosphorylase (USP)Sugar-1-phosphate + UTP → UDP-sugar + PPᵢBroad (Ara, Xyl, GlcA, GalA)Activates sugars into nucleotide derivatives
Inorganic pyrophosphatasePPᵢ → 2PᵢHydrolyzes PPᵢDrives USP reaction forward

Properties

CAS Number

14697-41-7

Product Name

Uridine diphosphate arabinose

IUPAC Name

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1

InChI Key

JCPSMIOSLWKUPV-XQQPQPTDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

UDP arabinose
UDP-arabinofuranose
UDP-arabinopyranose
UDP-Araf
UDP-Arap
uridine diphosphate arabinose
uridine diphosphate arabinose, (beta-L)-isome

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

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